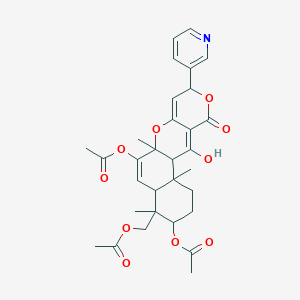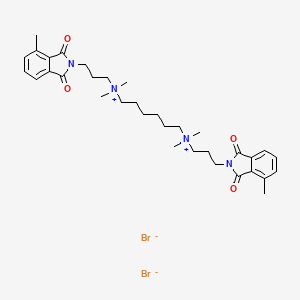
N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine
概要
説明
N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine, also known as N-arachidonylglycine, is a bioactive lipid that belongs to the class of N-acyl amino acids. This compound is an endogenous molecule, meaning it is naturally produced within the body. It is structurally related to anandamide, an endocannabinoid, and plays a role in various physiological processes, including pain modulation and inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine typically involves the acylation of glycine with arachidonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as column chromatography and recrystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the double bonds in the eicosatetraenyl chain.
Substitution: The amide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the saturation of double bonds .
科学的研究の応用
N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and lipid biochemistry.
Biology: Investigated for its role in cell signaling and interaction with G-protein-coupled receptors (GPCRs).
Medicine: Explored for its potential therapeutic effects in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
作用機序
The mechanism of action of N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine involves its interaction with specific molecular targets, primarily GPR18, a G-protein-coupled receptor. Upon binding to GPR18, the compound activates intracellular signaling pathways that modulate pain perception and inflammatory responses. Additionally, it inhibits glycine transporters, contributing to its analgesic effects .
類似化合物との比較
Similar Compounds
Anandamide: Another endocannabinoid with similar structural features but different receptor affinities.
N-palmitoylglycine: A related N-acyl amino acid with distinct biological activities.
N-oleoylglycine: Similar in structure but with an oleic acid chain instead of arachidonic acid.
Uniqueness
N-(1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine is unique due to its specific interaction with GPR18 and its role in modulating pain and inflammation without significant affinity for cannabinoid receptors CB1 and CB2. This selective activity makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECSOKFEQQDUCP-NOAXEJSESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium;(2S)-1-[(Z)-oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B8101424.png)






![[(2S)-2-[(1E,3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8101472.png)




